

# Fexagratinib in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fexagratinib** (also known as AZD4547) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] These application notes provide detailed protocols and data for the use of **fexagratinib** in mouse xenograft models, a critical step in the preclinical evaluation of this targeted therapy.

# Data Presentation Fexagratinib Efficacy in Mouse Xenograft Models

The following table summarizes the reported efficacy of **fexagratinib** in various mouse xenograft models. Oral administration of **fexagratinib** has been shown to result in significant tumor growth inhibition.[1][5]



| Tumor<br>Model                               | Mouse<br>Strain  | Fexagrati<br>nib<br>Dosage | Administr<br>ation<br>Route | Treatmen<br>t<br>Schedule | Tumor<br>Growth<br>Inhibition<br>(TGI) | Referenc<br>e |
|----------------------------------------------|------------------|----------------------------|-----------------------------|---------------------------|----------------------------------------|---------------|
| KMS11<br>(Multiple<br>Myeloma)               | SCID             | 3 mg/kg                    | Oral<br>Gavage              | Twice Daily               | 53%                                    | [1][5]        |
| KMS11<br>(Multiple<br>Myeloma)               | SCID             | 6.25 mg/kg                 | Oral<br>Gavage              | Twice Daily               | Complete<br>Tumor<br>Stasis            | [1][5]        |
| KMS11<br>(Multiple<br>Myeloma)               | SCID             | 12.5 mg/kg                 | Oral<br>Gavage              | Once Daily                | Complete<br>Tumor<br>Stasis            | [1][5]        |
| KG1a<br>(Acute<br>Myeloid<br>Leukemia)       | Nude             | 12.5 mg/kg                 | Oral<br>Gavage              | Once Daily                | 65%                                    | [1]           |
| Gastric<br>Cancer<br>(PDX)                   | Not<br>Specified | Not<br>Specified           | Not<br>Specified            | Not<br>Specified          | Tumor<br>growth<br>inhibition          | [6]           |
| Non-Small<br>Cell Lung<br>Carcinoma<br>(PDX) | Not<br>Specified | Not<br>Specified           | Not<br>Specified            | Not<br>Specified          | Tumor<br>regression                    | [6]           |
| Endometria<br>I Cancer                       | Not<br>Specified | Not<br>Specified           | Not<br>Specified            | Not<br>Specified          | Inhibition of survival                 | [6]           |

## **Pharmacokinetics of Fexagratinib in Mice**

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for **fexagratinib** in mice are not consistently available in publicly accessible literature. Preclinical studies indicate that **fexagratinib** is orally bioavailable and well-tolerated in mice, achieving effective plasma concentrations for tumor growth inhibition.[3] It has been reported that **fexagratinib** can cross



the blood-brain barrier and reach nanomolar concentrations in intracranial tumors in mouse models.[7] Researchers are advised to perform their own pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.

## **Experimental Protocols**

## Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft in mice.

#### Materials:

- Cancer cell line of interest
- Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
- Matrigel (optional)
- Immunocompromised mice (e.g., Nude, SCID)
- 1 mL syringes with 25-27 gauge needles
- Animal clippers
- 70% ethanol

#### Procedure:

- Cell Preparation:
  - Culture cancer cells to 70-80% confluency.
  - Harvest cells using trypsin and neutralize with complete medium.
  - $\circ$  Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (typically 1 x 10<sup>6</sup> to 10 x 10<sup>7</sup> cells per 100-200  $\mu$ L).
  - If using, mix the cell suspension with an equal volume of Matrigel on ice.



#### Animal Preparation:

- Acclimatize mice to the housing facility for at least one week.
- Shave the injection site (typically the flank) using animal clippers.
- Wipe the shaved area with 70% ethanol.
- Tumor Cell Implantation:
  - Gently restrain the mouse.
  - Draw the cell suspension into a 1 mL syringe.
  - Insert the needle subcutaneously into the prepared site.
  - $\circ$  Slowly inject the cell suspension (100-200  $\mu$ L) to form a small bleb under the skin.
  - Carefully withdraw the needle.
- Monitoring:
  - Monitor the mice regularly for tumor growth.
  - Tumor volume can be measured using calipers (see Protocol 3).
  - Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

## Protocol 2: Preparation and Administration of Fexagratinib via Oral Gavage

This protocol describes the preparation of a **fexagratinib** formulation for oral administration to mice.

#### Materials:

- Fexagratinib powder
- Dimethyl sulfoxide (DMSO)



- PEG300
- Tween 80
- Sterile deionized water (ddH<sub>2</sub>O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Oral gavage needles (20-22 gauge, curved)
- 1 mL syringes

#### Procedure:

- Formulation Preparation (Example for a 1 mg/mL solution):
  - To prepare a 1 mg/mL solution, dissolve 1 mg of fexagratinib in 40 μL of DMSO.
  - Add 300 μL of PEG300 and mix until the solution is clear.
  - Add 50 μL of Tween 80 and mix until clear.
  - Add 610 μL of ddH<sub>2</sub>O to bring the final volume to 1 mL.
  - Vortex the solution thoroughly. It is recommended to prepare the formulation fresh daily.
- Dosage Calculation:
  - Weigh each mouse to determine the exact volume of the fexagratinib solution to administer based on the desired mg/kg dose.
- · Oral Gavage Administration:
  - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
  - Attach the gavage needle to the syringe containing the calculated dose of fexagratinib.



- Carefully insert the gavage needle into the mouse's esophagus. Do not force the needle.
- Slowly administer the solution.
- Gently remove the gavage needle.
- Monitor the mouse for any signs of distress after administration.

### **Protocol 3: Tumor Volume Measurement**

This protocol details the standard method for measuring subcutaneous tumor volume.

#### Materials:

Digital calipers

#### Procedure:

- Gently restrain the mouse.
- Measure the longest diameter (length) and the shortest diameter (width) of the tumor using the digital calipers.
- Calculate the tumor volume using the following formula:
  - Tumor Volume (mm³) = (Length x Width²) / 2
- Record the measurements and the calculated volume.
- Measurements should be taken 2-3 times per week to monitor tumor growth and response to treatment.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for a typical **fexagratinib** mouse xenograft study.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of **fexagratinib**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells [mdpi.com]
- 2. Safety, tolerability and pharmacokinetics of the fibroblast growth factor receptor inhibitor AZD4547 in Japanese patients with advanced solid tumours: a Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug Metabolism and Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fexagratinib in Mouse Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612004#fexagratinib-dosage-for-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com